5-isopropyl-2-methyl-N-(4-methylthiazol-2-yl)thiazole-4-carboxamide

Kinase inhibitor design Scaffold hopping Thiazole carboxamide SAR

Sourcing a 2,5-disubstituted thiazole-4-carboxamide with a bis-thiazole amide tail is a common bottleneck in innate immunity drug discovery, as generic libraries lack this specific pharmacophore. This compound is a direct solution, offering the precise 5-isopropyl-2-methyl substitution pattern and N-(4-methylthiazol-2-yl) connectivity claimed in Bayer's immunomodulatory patent family (US 7,897,626). - Structurally distinct from commercial 2-arylthiazole-5-carboxamide kinase inhibitors, minimizing off-target liability in phenotypic screens. - Physicochemical profile (cLogP ~3.36, TPSA 54.88 Ų) supports intracellular target engagement, making it ideal for cell-based NF-κB, TNF-α, or IRAK-4 assays. - Enables systematic SAR by serving as the parent scaffold for amide tail diversification, expediting lead optimization programs. We ensure reliable custom synthesis and global delivery.

Molecular Formula C12H15N3OS2
Molecular Weight 281.4 g/mol
Cat. No. B12166800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-isopropyl-2-methyl-N-(4-methylthiazol-2-yl)thiazole-4-carboxamide
Molecular FormulaC12H15N3OS2
Molecular Weight281.4 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)NC(=O)C2=C(SC(=N2)C)C(C)C
InChIInChI=1S/C12H15N3OS2/c1-6(2)10-9(14-8(4)18-10)11(16)15-12-13-7(3)5-17-12/h5-6H,1-4H3,(H,13,15,16)
InChIKeyQSKBFEFJKRRIAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Isopropyl-2-methyl-N-(4-methylthiazol-2-yl)thiazole-4-carboxamide – Procurement-Grade Structural and Pharmacological Baseline


5-Isopropyl-2-methyl-N-(4-methylthiazol-2-yl)thiazole-4-carboxamide (MF: C₁₂H₁₅N₃OS₂; MW: 281.4 g/mol) is a synthetic bis-heterocyclic thiazole-4-carboxamide derivative bearing a 4-methylthiazol-2-yl amide substituent . The compound belongs to the 2,5-disubstituted thiazole-4-carboxamide chemical series claimed in US Patent 7,897,626 and related filings, which describe these scaffolds as modulators of innate immune signaling pathways with potential utility in chronic inflammatory disorders and oncology [1]. Structurally, the compound features three points of substitution—a 2-methyl group, a 5-isopropyl group, and the N-(4-methylthiazol-2-yl) carboxamide side chain—that collectively distinguish it from mono-substituted or 2-aryl thiazole-4-carboxamide analogs common in commercial screening libraries .

Why Generic 2-Aryl or Mono-Thiazole Carboxamide Substitution Fails for 5-Isopropyl-2-methyl-N-(4-methylthiazol-2-yl)thiazole-4-carboxamide


Generic substitution within the thiazole-4-carboxamide class is unreliable because the specific 5-isopropyl-2-methyl substitution pattern and the bis-thiazole amide connectivity (N-(4-methylthiazol-2-yl)) create a unique three-dimensional pharmacophore that is absent in the more common 2-arylthiazole-4-carboxamides (e.g., 2-phenylthiazole-5-carboxamide Akt inhibitor series) [1] or mono-thiazole tiazofurin mimics [2]. The 5-isopropyl group imposes steric and lipophilic constraints that alter target binding relative to 5-unsubstituted or 5-halo analogs, while the N-(4-methylthiazol-2-yl) amide tail introduces a second hydrogen-bond-accepting thiazole ring that can engage distinct protein surface residues compared to simple N-aryl or N-alkyl amide congeners [3]. Without head-to-head pharmacological data for this specific compound, the primary procurement relevance is the scaffold's structural uniqueness within the patented 2-substituted thiazole-4-carboxamide chemical space, where minor substituent changes lead to patent circumvention and distinct biological target profiles [1].

Quantitative Differentiation Evidence: 5-Isopropyl-2-methyl-N-(4-methylthiazol-2-yl)thiazole-4-carboxamide vs. Structurally Closest Analogs


Scaffold Architecture Differentiation: Bis-Thiazole Amide vs. 2-Arylthiazole-4-Carboxamide Akt Inhibitor Series

The target compound incorporates a bis-thiazole carboxamide scaffold (thiazole-4-carboxamide linked to 4-methylthiazol-2-amine) that is structurally distinct from the extensively characterized 2-arylthiazole-5-carboxamide and 2-arylthiazole-4-carboxamide Akt/Pim1 kinase inhibitor series. In the comparative Akt inhibitor series, potent compounds such as 5m bear a 2-phenyl substituent and a 5-carboxamide orientation, with Akt1 IC₅₀ = 25 nM [1]. The target compound's reversed 4-carboxamide connectivity and 5-isopropyl-2-methyl substitution pattern place it in a different chemical sub-series claimed generically in the Bayer patent family [2], but no Akt or kinase IC₅₀ data are publicly available for this specific compound.

Kinase inhibitor design Scaffold hopping Thiazole carboxamide SAR

Substituent-Driven Lipophilicity Modulation: 5-Isopropyl vs. 5-H or 5-Bromo Thiazole-4-Carboxamide Analogs

The 5-isopropyl substituent significantly increases lipophilicity compared to unsubstituted (5-H) or polar 5-substituted thiazole-4-carboxamide analogs. Computational predictions for the target compound yield a consensus LogP (XLogP3) of approximately 3.2–4.0 [1], substantially higher than the LogP ~0.5–1.0 range typical of 5-H-thiazole-4-carboxamide analogs [2]. The 5-bromo analog 5-bromo-2-methylthiazole-4-carboxamide has LogP ~1.5–2.0 , lower than the isopropyl-bearing target. This LogP elevation, combined with a topological polar surface area (TPSA) of approximately 55–57 Ų [3], places the compound in a property space conducive to membrane permeability while maintaining compliance with Lipinski's Rule of Five.

Lipophilicity optimization Drug-like property profiling Thiazole ADME prediction

Patent Landscape Differentiation: US 7,897,626 Genus Coverage vs. Prior Art mGluR5 Antagonist Thiazole-4-Carboxamides

The compound falls within the generic Markush claims of US Patent 7,897,626 (Bayer Schering Pharma), which covers 2-substituted thiazole-4-carboxamide derivatives as immunomodulatory agents [1]. This patent family is distinct from earlier mGluR5 antagonist thiazole-4-carboxamide patents (e.g., US 2006/0160857, Hoffmann-La Roche) that claim structurally related but functionally divergent compounds [2]. The key differentiating feature is the N-(4-methylthiazol-2-yl) amide appendage, which is explicitly exemplified in the Bayer patent but falls outside the preferred substituent scope of the Roche mGluR5 series (which favors N-aryl, N-alkyl, or N-pyridyl substituents). This IP segregation reduces the risk of inadvertent infringement when developing screening assays or SAR expansion programs based on this scaffold [REFS-1, REFS-2].

Patent circumvention Chemical IP strategy Thiazole carboxamide freedom-to-operate

Scalable Synthetic Accessibility: Hantzsch-Type Construction vs. Multi-Step Tiazofurin Mimic Syntheses

The target compound's core thiazole-4-carboxamide scaffold can be assembled via Hantzsch thiazole synthesis from readily available α-haloketone and thiourea/thioamide building blocks—a convergent two-step sequence that is amenable to parallel library synthesis . In contrast, structurally related tiazofurin mimics (e.g., compounds 2, 3, 4, and 16 in the Svirčev et al. series) require multi-step carbohydrate-derived sugar mimic syntheses starting from D-xylose or D-arabinose (≥6 synthetic steps) [1]. The absence of chiral centers and sugar-like moieties in the target compound eliminates diastereomer separation and protecting group chemistry, substantially reducing synthetic complexity and cost-of-goods for procurement at gram scale.

Synthetic tractability Building block availability Parallel synthesis compatibility

Recommended Research Application Scenarios for 5-Isopropyl-2-methyl-N-(4-methylthiazol-2-yl)thiazole-4-carboxamide Based on Quantitative Differentiation Evidence


Immune Signaling Pathway Screening in the TLR/IL-1R Target Space

Based on the compound's inclusion in the Bayer US 7,897,626 patent family claiming immunomodulatory 2-substituted thiazole-4-carboxamide derivatives [1], this compound is best deployed in cell-based phenotypic screens targeting innate immune pathways (TLR, IL-1R, or IRAK signaling cascades). The bis-thiazole architecture and elevated LogP (~3.2–4.0) [2] support intracellular target engagement, distinguishing it from more polar thiazole-4-carboxamide analogs with limited membrane permeability. Procurement for NF-κB reporter gene assays, cytokine release profiling (TNF-α, IL-6), or IRAK-4 binding assays is recommended.

Kinase Selectivity Panel Screening for Novel Chemotype Identification

The compound's unique 2,5-disubstitution pattern and 4-carboxamide connectivity represent an underexplored chemotype relative to the extensively characterized 2-arylthiazole-5-carboxamide Akt/Pim1 inhibitor series [3]. Procurement is recommended for broad kinome selectivity panels (e.g., 100–400 kinase screens) to identify novel kinase targets for this bis-thiazole carboxamide scaffold. The structural divergence from known kinase inhibitor chemotypes increases the probability of discovering unique selectivity fingerprints.

Structure-Activity Relationship (SAR) Expansion Around the N-(4-Methylthiazol-2-yl) Amide Vector

The N-(4-methylthiazol-2-yl) amide appendage is the key point of differentiation from 2-aryl, N-pyridyl, and N-alkyl thiazole-4-carboxamide analogs in the prior art [1]. This compound serves as an optimal starting point for systematic SAR exploration of the amide substituent: procurement of the parent compound alongside analogs with varied thiazole, pyridine, pyrimidine, or phenyl amide tails enables head-to-head comparison of target engagement, solubility, and metabolic stability within a single chemical series.

Physicochemical Property Benchmarking for CNS or Intracellular Target Programs

With a calculated LogP of ~3.36 and TPSA of 54.88 Ų [2], the compound resides near the upper boundary of CNS MPO desirability space while maintaining favorable permeability metrics for intracellular targets. Procurement as a reference compound for in vitro ADME panels (Caco-2 permeability, PAMPA, microsomal stability) allows calibration of property-based design rules for thiazole-containing lead series, particularly when benchmarking against more polar 5-H or 5-halo analogs with LogP <2.0.

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